2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one
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Description
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound of interest, due to its structural complexity and potential for modification, has been a subject of research in the synthesis of novel heterocyclic compounds. For instance, research has led to the development of new heterocyclic compounds containing derivatives such as 1,3-oxazepine from 6-methyl 2-thiouracil. These compounds are synthesized through reactions that involve ethyl chloroacetate and various substituted benzaldehydes, leading to Schiff bases and 1,3-oxazepine derivatives. These synthesized compounds have been studied for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties (Mohammad, Ahmed, Mahmoud, 2017).
Antimicrobial Agents
Another research focus is the synthesis of novel antimicrobial agents. For example, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized, showing potential as antimicrobial agents. These compounds are derived from reactions involving 5-alkyl-6-(substituted benzyl)-2-thiouracils with various chloroethyl derivatives, leading to compounds with significant antibacterial and antifungal activities (Attia et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, the compound and its derivatives are utilized in catalysis and the development of new synthetic methodologies. For instance, an environmentally benign TEMPO-catalyzed alcohol oxidation system has been developed using the compound, showcasing high efficiency and the ability to recycle the catalytic system. This research highlights the compound's role in facilitating green chemistry applications (Li, Zhang, 2009).
Antiarrhythmic Activities
The compound's derivatives have been explored for their potential in medicinal chemistry, such as investigating antiarrhythmic activities. Tricyclic and tetracyclic thienopyridine derivatives have been synthesized and tested for their effectiveness as antiarrhythmic agents, comparing their activities to established drugs like Procaine amide and Lidocaine (Abdel-Hafez et al., 2009).
Electrochemical Synthesis
The compound and its related structures have been used in electrochemical synthesis methods, such as the TEMPO-catalyzed electrolytic C–H thiolation for synthesizing benzothiazoles and thiazolopyridines. This method provides a metal- and reagent-free approach to synthesizing these compounds from thioamides, offering a novel pathway for the synthesis of pharmacologically relevant structures (Qian et al., 2017).
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-3-18-15(2)22-21(23-20(18)26)27-14-19(25)24-11-9-17(10-12-24)13-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASUBFXEDIXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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